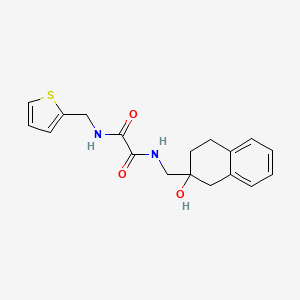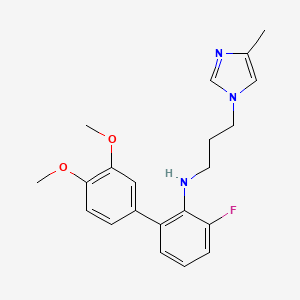
3-(1-(2,4-Dimethylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(2,4-Dimethylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione, also known as DAAOI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of imidazolidinedione and azetidinone, and it has been found to possess a wide range of biological activities that make it a promising candidate for various research applications.
Scientific Research Applications
Antinociceptive Effects
Imidazolidine derivatives, including hydantoins, have been studied for their antinociceptive (pain-relieving) properties. One study focused on a hydantoin derivative, 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3), highlighting its effectiveness in treating neuropathic pain through probable anti-inflammatory mechanisms without affecting motor coordination or anxiety behavior in mice (Queiroz et al., 2015).
Chemical Synthesis and Transformation
Research on the transformation of imidazolidin-2,4-diones to 4H-imidazoles demonstrates the chemical versatility of these compounds. For instance, the reaction of 3-(dimethylamino)-2,2-dimethyl-2H-azirines with 5,5-disubstituted hydantoins yielded 2-(1-aminoalkyl)-5-(dimethylamino)-4,4-dimethyl-4H-imidazoles, showcasing the potential for generating diverse heterocyclic structures (Schläpfer-Dähler et al., 1992).
Anticancer Properties
Novel derivatives of spirohydantoin have been investigated for their anticancer properties, particularly against leukemia cells. These studies reveal that such compounds can induce growth inhibition followed by apoptosis in cancer cells, suggesting a potential therapeutic use in leukemia treatment (Kavitha et al., 2009).
Antimicrobial and Antioxidant Activities
Azetidinone and thiazolidinone moieties linked to an indole nucleus have been synthesized and assessed for their antimicrobial, antimycobacterial, antioxidant, and cytotoxic activities. Some compounds exhibited significant activities, highlighting the potential for developing new therapeutic agents (Saundane & Walmik, 2013).
Antidepressant Activity
The compound 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione demonstrated potential antidepressant activity in mice without inhibiting the uptake of biogenic amines or monoamine oxidase activity. This suggests a novel mechanism of action different from traditional antidepressants (Wessels et al., 1980).
properties
IUPAC Name |
3-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9-3-4-12(10(2)5-9)14(20)17-7-11(8-17)18-13(19)6-16-15(18)21/h3-5,11H,6-8H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEAEFKFKLBJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Chlorophenyl)-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916955.png)


![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol](/img/structure/B2916959.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2916960.png)
![ethyl 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2916961.png)
![3-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2916964.png)


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2916968.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2916970.png)
![6-Chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2916972.png)

